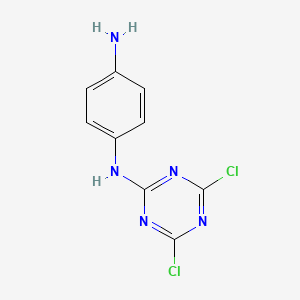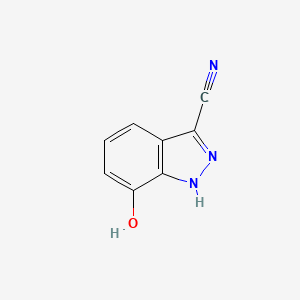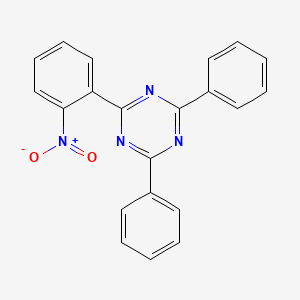
2-(2-Nitrophenyl)-4,6-diphenyl-1,3,5-triazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(2-Nitrophenyl)-4,6-diphenyl-1,3,5-triazine is an organic compound belonging to the class of triazines Triazines are heterocyclic compounds containing a six-membered ring with three nitrogen atoms This particular compound is characterized by the presence of a nitrophenyl group and two diphenyl groups attached to the triazine ring
Preparation Methods
The synthesis of 2-(2-Nitrophenyl)-4,6-diphenyl-1,3,5-triazine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-nitroaniline with benzaldehyde derivatives in the presence of a catalyst. The reaction conditions often include the use of solvents such as ethanol or acetic acid and heating to facilitate the cyclization process. Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring higher yields and purity.
Chemical Reactions Analysis
2-(2-Nitrophenyl)-4,6-diphenyl-1,3,5-triazine undergoes various chemical reactions, including:
Oxidation: The nitrophenyl group can be oxidized to form nitroso or nitro derivatives.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation. Common reagents used in these reactions include nitric acid for nitration, halogens for halogenation, and hydrogen gas for reduction. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
2-(2-Nitrophenyl)-4,6-diphenyl-1,3,5-triazine has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the field of antimicrobial and anticancer drugs.
Industry: It is used in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 2-(2-Nitrophenyl)-4,6-diphenyl-1,3,5-triazine involves its interaction with specific molecular targets. For example, in biological systems, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The pathways involved depend on the specific application and target molecule. Detailed studies are required to elucidate the exact mechanisms and pathways.
Comparison with Similar Compounds
Similar compounds to 2-(2-Nitrophenyl)-4,6-diphenyl-1,3,5-triazine include other triazine derivatives with different substituents. For instance:
2-(3-Nitrophenyl)-4,6-diphenyl-1,3,5-triazine: Similar structure but with the nitro group in a different position.
2-(2-Aminophenyl)-4,6-diphenyl-1,3,5-triazine: Contains an amino group instead of a nitro group.
2-(2-Chlorophenyl)-4,6-diphenyl-1,3,5-triazine: Contains a chloro group instead of a nitro group. The uniqueness of this compound lies in its specific substituents, which confer distinct chemical and biological properties, making it suitable for particular applications.
This comprehensive overview highlights the significance of this compound in various scientific and industrial fields
Properties
Molecular Formula |
C21H14N4O2 |
|---|---|
Molecular Weight |
354.4 g/mol |
IUPAC Name |
2-(2-nitrophenyl)-4,6-diphenyl-1,3,5-triazine |
InChI |
InChI=1S/C21H14N4O2/c26-25(27)18-14-8-7-13-17(18)21-23-19(15-9-3-1-4-10-15)22-20(24-21)16-11-5-2-6-12-16/h1-14H |
InChI Key |
NSLYQQMFDQWTJK-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=NC(=NC(=N2)C3=CC=CC=C3[N+](=O)[O-])C4=CC=CC=C4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


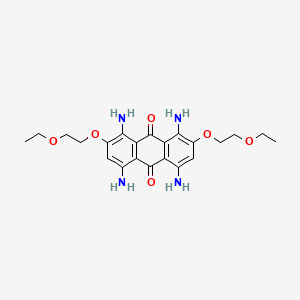
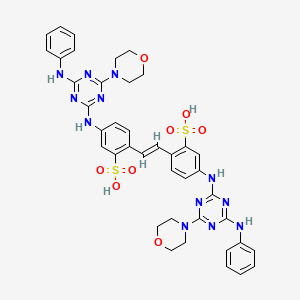
![(2-Phenylbenzo[d]oxazol-5-yl)methanol](/img/structure/B13132526.png)
![1-(Pyrazolo[1,5-a]pyrimidin-3-yl)ethanone](/img/structure/B13132531.png)
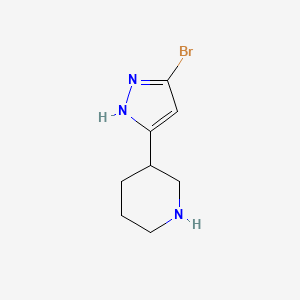

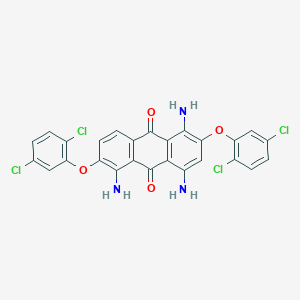

![1,1'-(4,4'-Dimethoxy-[2,2'-bipyridine]-6,6'-diyl)diethanone](/img/structure/B13132563.png)

